2-Amino-5-chloro-4-nitrophenol
Description
Contextualization within Nitro- and Halogenated Aminophenol Chemistry
2-Amino-5-chloro-4-nitrophenol belongs to the broader class of nitro- and halogenated aminophenols. These compounds are characterized by the presence of one or more nitro groups, halogen atoms, and an amino group attached to a phenol (B47542) structure. The electronic properties of these substituents significantly influence the reactivity of the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the amino group is a strong electron-donating group, activating the ring towards electrophilic attack. The halogen atom, in this case, chlorine, is also an electron-withdrawing group via induction but can donate electron density through resonance. This complex interplay of electronic effects makes these compounds valuable building blocks in organic synthesis.
The synthesis of halogenated aminophenols often involves multi-step processes, including nitration, halogenation, and reduction reactions. For instance, the synthesis of 2-amino-4-chlorophenol (B47367) can be achieved by the reduction of 4-chloro-2-nitrophenol (B165678). researchgate.net The synthesis of aminophenols themselves has a long history, with early methods involving the reduction of nitrophenols. orgsyn.org
Historical Perspectives on Discovery and Early Synthetic Efforts
The synthesis of halogenated aromatic compounds gained prominence with the development of new halogenating agents and a deeper understanding of reaction mechanisms. The synthesis of a compound like this compound would have likely emerged from the systematic exploration of nitration and halogenation reactions on aminophenol precursors. A modern synthetic route for this compound involves a multi-step process starting from 2-amino-4-chlorophenol. This process includes acylation, cyclization to a benzoxazole (B165842) intermediate, followed by nitration and subsequent hydrolysis to yield the final product. google.com
Significance as a Research Subject in Organic Synthesis and Environmental Chemistry
The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. It is considered an important raw material for the synthesis of herbicides, dyestuffs, and photosensitive materials. google.com Its isomeric cousin, 2-amino-6-chloro-4-nitrophenol, is known to be a crucial building block in the production of azo dyes, pharmaceuticals, and agrochemicals, suggesting a similar utility for this compound. nbinno.comchemimpex.com The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable tool for chemists to construct complex molecular architectures. For instance, it is a key starting material for preparing other 2-amino-5-nitrophenol (B90527) derivatives through nucleophilic substitution reactions.
From an environmental perspective, the presence of nitro and chloro substituents raises questions about its persistence and fate in the environment. Halogenated aromatic compounds are a significant class of environmental pollutants, and their biodegradation is a key area of research. wur.nlnih.gov While direct studies on the environmental fate of this compound are limited, research on related compounds provides valuable insights. For example, studies on the biodegradation of 2-chloro-5-nitrophenol (B15424) by bacteria have shown that the degradation pathway can involve the initial reduction of the nitro group. nbinno.comwur.nl Similarly, the microbial degradation of 2-chloro-4-nitrophenol (B164951) has been shown to proceed through various intermediates, including 2-chloro-4-aminophenol and 4-aminophenol. oecd.orgfrontiersin.org These studies suggest that microbial degradation could be a potential pathway for the natural attenuation of this compound in the environment. The general environmental fate of halogenated phenols and nitrophenols is influenced by processes such as photolysis and biodegradation. oecd.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSOQSGEWOHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformation Pathways of 2 Amino 5 Chloro 4 Nitrophenol
Precursor-Based Synthesis Routes
The formation of 2-amino-5-chloro-4-nitrophenol is often accomplished by building upon a pre-existing, substituted phenolic backbone. These methods involve the carefully controlled addition of nitro, amino, and chloro groups to achieve the desired molecular architecture.
Nitration Reactions of Substituted Phenols leading to Nitro-Aminophenols
A primary route to this compound involves the nitration of a protected aminophenol precursor. This multi-step approach ensures regioselective control over the nitration process. A common starting material for this synthesis is 2-amino-4-chlorophenol (B47367). google.com To prevent unwanted side reactions and direct the incoming nitro group to the desired position, the amino group is first protected, typically through acylation.
The synthesis proceeds through the following key steps:
Acylation: 2-amino-4-chlorophenol is treated with acetic anhydride (B1165640) to form the intermediate, 2-acetamido-4-chlorophenol. This step protects the amino group. google.com
Cyclization: The protected intermediate then undergoes a cyclization reaction in the presence of a dehydrating agent to form 5-chloro-2-methylbenzoxazole (B95198). This heterocyclic intermediate is more stable and facilitates the subsequent nitration at the correct position. google.com
Nitration: The 5-chloro-2-methylbenzoxazole is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids. This reaction yields 5-chloro-2-methyl-6-nitrobenzoxazole. google.com
Hydrolysis: The final step involves the alkaline hydrolysis of the nitro-substituted benzoxazole (B165842), followed by acidification. This opens the heterocyclic ring to reveal the amino and hydroxyl groups, yielding the final product, this compound. google.com
| Step | Reactant | Reagents | Product | Purpose |
| 1 | 2-amino-4-chlorophenol | Acetic anhydride | 2-acetamido-4-chlorophenol | Protection of the amino group |
| 2 | 2-acetamido-4-chlorophenol | Dehydrating agent | 5-chloro-2-methylbenzoxazole | Formation of a stable intermediate for nitration |
| 3 | 5-chloro-2-methylbenzoxazole | Concentrated HNO₃ / H₂SO₄ | 5-chloro-2-methyl-6-nitrobenzoxazole | Introduction of the nitro group |
| 4 | 5-chloro-2-methyl-6-nitrobenzoxazole | 1. Alkaline Hydrolysis 2. Acidification | This compound | Deprotection and formation of the final product |
Reductive Synthesis Approaches from Nitro-Chlorophenols
Reductive methodologies offer an alternative pathway to aminophenols. While direct synthesis of this compound via this route is less commonly detailed, the principles are well-established in the synthesis of related compounds, such as 2-amino-4-nitrophenol (B125904). This approach typically involves the selective reduction of one nitro group in a dinitrophenol compound.
For instance, 2-amino-4-nitrophenol can be prepared by the partial reduction of 2,4-dinitrophenol. This selective reduction can be achieved using chemical or electrolytic methods. A common laboratory-scale method involves the use of ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide, which under controlled conditions, preferentially reduces the ortho-nitro group due to the influence of the adjacent hydroxyl group.
| Precursor | Reducing Agent | Product | Key Feature |
| 2,4-Dinitrophenol | Ammonium sulfide or Sodium hydrosulfide | 2-Amino-4-nitrophenol | Selective reduction of one of two nitro groups |
| 4-Chloro-2-nitrophenol (B165678) | Iron filings in acidic medium | 2-Amino-4-chlorophenol | Reduction of a nitro group to an amino group |
Strategic Halogenation and Amination Methods
The strategic introduction of halogen and amino functionalities onto a phenolic ring system represents a fundamental approach to the synthesis of this compound. While the previously described method starts with a pre-functionalized precursor, other strategies involve the sequential addition of these groups.
For example, the synthesis could conceptually begin with a nitrophenol, which is then subjected to chlorination and amination reactions. The order of these reactions is critical to ensure the correct regiochemistry of the final product. The presence of the hydroxyl and nitro groups on the aromatic ring directs the position of incoming substituents.
Derivatization Strategies for Functional Enhancement
This compound serves as a versatile building block for the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals. Its functional groups—amino, hydroxyl, and nitro—as well as the chloro substituent, provide multiple reactive sites for derivatization.
Acylation and Cyclization Reactions to Form Heterocyclic Intermediates
As seen in the synthesis of this compound itself, acylation and subsequent cyclization are powerful tools for creating heterocyclic structures. The amino and hydroxyl groups of the target molecule can react with various reagents to form rings. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzoxazolone derivatives. These heterocyclic intermediates can then be further functionalized.
The synthesis of this compound from 2-amino-4-chlorophenol exemplifies this strategy, where an intermediate benzoxazole is formed to facilitate regioselective nitration. google.com
Introduction of Diverse Chemical Moieties and Functional Groups
The reactive sites on this compound allow for the introduction of a wide array of chemical moieties, thereby modifying its properties for various applications.
Acylation Reactions: The amino and hydroxyl groups can be acylated using acyl chlorides or anhydrides in the presence of a base. For example, reaction with benzoyl chloride can lead to the formation of N-benzoyl or O-benzoyl derivatives, depending on the reaction conditions.
Alkylation and Arylation: The amino and hydroxyl groups can also undergo alkylation or arylation reactions. These modifications can be used to introduce new carbon-based substituents, further expanding the molecular diversity.
Diazotization and Coupling Reactions: The aromatic amino group can be converted to a diazonium salt, which can then participate in a variety of coupling reactions to form azo dyes. This is a common application for many aromatic amines.
| Reaction Type | Reagent Example | Functional Group Targeted | Potential Product |
| Acylation | Benzoyl chloride | Amino and/or Hydroxyl | N-benzoyl and/or O-benzoyl derivatives |
| Cyclization | Phosgene or equivalents | Amino and Hydroxyl | Benzoxazolone derivatives |
| Diazotization | Nitrous acid | Amino | Diazonium salt intermediate for azo dyes |
Reaction Mechanisms and Selectivity Control in Derivatization
The derivatization of this compound presents a classic case of chemoselectivity, where the presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring itself—necessitates precise control over reaction conditions to achieve the desired product. The primary challenge lies in directing electrophilic reagents to either the amino (N-acylation) or the hydroxyl (O-acylation) group.
The selectivity of these acylation reactions is predominantly governed by the nature of the base employed, which modulates the nucleophilicity of the competing amino and hydroxyl groups. The use of a relatively weak base, such as pyridine (B92270) (with a lower pKa value), tends to favor N-acylation. In this scenario, the amino group, being more nucleophilic than the hydroxyl group under these conditions, preferentially attacks the acylating agent. Conversely, employing a stronger base, like triethylamine (B128534) (with a higher pKa value), promotes the deprotonation of the phenolic hydroxyl group, thereby significantly increasing its nucleophilicity and directing the reaction towards O-acylation.
An illustrative example is the benzoylation of the closely related isomer, 2-amino-4-chloro-5-nitrophenol (B145731). Reaction with benzoyl chloride in the presence of pyridine results in the formation of the N-benzoyl derivative, 2-benzamido-4-chloro-5-nitrophenol, with high selectivity (over 90%). In contrast, when triethylamine is used as the base, the major product is the O-benzoyl ester. This demonstrates a clear and controllable strategy for selective derivatization based on the pKa of the base.
The reaction mechanism for N-acylation in the presence of a weaker base involves the direct nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. For O-acylation with a stronger base, the mechanism proceeds through the formation of a phenoxide ion, which then acts as a potent nucleophile.
Interactive Data Table: Selectivity in Benzoylation of 2-Amino-4-chloro-5-nitrophenol
| Acylating Agent | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | N,N-Dimethylacetamide | ~5 | 2-Benzamido-4-chloro-5-nitrophenol (N-acylation) | 89 | |
| Benzoyl Chloride | Triethylamine | N,N-Dimethylacetamide | ~50 | O-Benzoyl-2-amino-4-chloro-5-nitrophenol (O-acylation) | 94 | |
| Benzoyl Chloride | 4-Dimethylaminopyridine | Acetonitrile (B52724) | Room Temp to 50 | O-Benzoyl-2-amino-4-chloro-5-nitrophenol (O-acylation) | 84 |
Optimization of Reaction Conditions and Catalyst Systems
The reduction of the nitro group in this compound to an amino group is a critical transformation, yielding a tri-substituted aminophenol derivative. This reduction is typically achieved through catalytic hydrogenation or transfer hydrogenation, where the optimization of reaction conditions and the choice of catalyst are paramount for achieving high yield and selectivity, particularly in preventing undesired side reactions like dehalogenation.
Catalytic Hydrogenation and Transfer Hydrogenation Methods
Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for the hydrogenation of nitroarenes include platinum, palladium, and nickel-based systems. A significant challenge in the hydrogenation of halogenated nitroaromatics is the competing hydrodechlorination reaction, which removes the chlorine atom from the aromatic ring. The choice of catalyst and reaction conditions plays a crucial role in minimizing this side reaction. For instance, in the selective hydrogenation of p-chloronitrobenzene, bimetallic catalysts such as Ru-Pt supported on γ-Al₂O₃ have shown high activity and selectivity towards the corresponding chloroaniline. The addition of modifier cations like Co²⁺, Ni²⁺, Fe³⁺, and Sn⁴⁺ can further enhance the conversion and selectivity.
Transfer Hydrogenation offers an alternative to the use of gaseous hydrogen, employing a hydrogen donor molecule instead. Common hydrogen donors include formic acid, ammonium formate, and hydrazine. This method can sometimes offer improved selectivity and milder reaction conditions. For example, the transfer hydrogenation of nitroarenes to their corresponding anilines has been effectively carried out using formic acid as the hydrogen donor in the presence of catalysts like mesoporous N-stabilized Co-Zn/C. The reaction conditions, including temperature, time, and the amount of formic acid, are critical parameters to optimize for achieving high yields.
Influence of Solvent Systems and Temperature Gradients
The choice of solvent can significantly impact the rate and selectivity of both derivatization and reduction reactions. In derivatization reactions, the solvent's polarity can influence the solubility of reactants and stabilize charged intermediates or transition states. For catalytic hydrogenation, the solvent can affect the catalyst's activity and the solubility of hydrogen gas. For instance, in the transfer hydrogenation of nitrobenzene, solvents such as THF, DMSO, DMF, and various alcohols have been investigated, with THF often proving to be a favorable medium.
Temperature is another critical parameter that requires careful control. In derivatization reactions, such as the benzoylation of 2-amino-4-chloro-5-nitrophenol, temperatures can range from approximately 5°C to 50°C. For catalytic hydrogenation, temperature control is crucial for managing selectivity. Higher temperatures can sometimes lead to an increase in undesired side reactions like dehalogenation. Therefore, optimizing the temperature is a key aspect of developing an efficient and selective hydrogenation process.
Role of Novel Catalysts in Reaction Efficiency
Recent research in catalysis has focused on the development of novel catalyst systems with enhanced activity, selectivity, and stability. For the selective hydrogenation of halogenated nitroaromatics, significant advancements have been made through the use of nanomaterials and bimetallic catalysts.
Nanoparticle catalysts , owing to their high surface-area-to-volume ratio, often exhibit superior catalytic activity. For example, platinum nanoparticles supported on Co-Al layered double hydroxide (B78521) (LDH) nanosheets have demonstrated high performance in the reduction of 4-nitrophenol (B140041). Similarly, Pt nanoclusters adsorbed on a Fe₃O₄ support have been shown to be a robust catalyst for the solvent-free selective hydrogenation of chloronitrobenzenes.
Bimetallic catalysts can offer synergistic effects that enhance catalytic performance beyond that of their individual metallic components. The combination of ruthenium and platinum on a γ-Al₂O₃ support, for instance, has been found to be highly effective for the selective hydrogenation of p-chloronitrobenzene, with the ruthenium component contributing to high activity and the platinum component helping to suppress dehalogenation. The electronic interaction between the two metals can modulate the catalyst's surface properties, leading to improved performance. Hybrid nanostructured catalysts, such as Pt/ZrO₂/ZSM-5, have also shown superior performance in the selective hydrogenation of p-chloronitrobenzene, with high turnover frequencies.
Interactive Data Table: Catalytic Hydrogenation of Chloronitrobenzene Derivatives
| Substrate | Catalyst | Modifier | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to Chloroaniline (%) | Reference |
| p-Chloronitrobenzene | Ru-Pt/γ-Al₂O₃ | - | Not specified | 50 | 1.0 | 48.2 | 85.9 | |
| p-Chloronitrobenzene | Ru-Pt/γ-Al₂O₃ | Co²⁺ | Not specified | 50 | 1.0 | 74.5 | 98.9 | |
| p-Chloronitrobenzene | Ru-Pt/γ-Al₂O₃ | Ni²⁺ | Not specified | 50 | 1.0 | 87.8 | 99.4 | |
| p-Chloronitrobenzene | Ru-Pt/γ-Al₂O₃ | Fe³⁺ | Not specified | 50 | 1.0 | 100 | >99.0 | |
| o-Chloronitrobenzene | Pt/Fe₃O₄ | - | Solvent-free | Not specified | Not specified | Complete | ≥99.4 | |
| m-Chloronitrobenzene | Pt/Fe₃O₄ | - | Solvent-free | Not specified | Not specified | Complete | ≥99.4 |
Environmental Fate and Remediation Strategies for 2 Amino 5 Chloro 4 Nitrophenol
Environmental Occurrence and Distribution Patterns
Detection in Various Environmental Compartments
Specific monitoring data detailing the detection of 2-Amino-5-chloro-4-nitrophenol in environmental compartments such as soil, water, or air are not extensively documented in publicly available scientific literature. However, the broader class of chloronitrophenols (CNPs), to which this compound is related, has been identified as environmental pollutants. CNPs have been detected in industrial effluents and groundwater, particularly in areas with a history of pesticide or dye manufacturing. frontiersin.org
Due to its chemical properties, including the presence of polar functional groups (-NH2, -OH, -NO2), this compound would be expected to have some solubility in water. This suggests a potential for distribution in aqueous environments. Its fate in soil would be governed by factors such as soil organic matter content, pH, and microbial activity. Compounds like nitrophenols can partition between water, soil, and sediment, with their distribution being highly dependent on their specific physicochemical properties. cdc.gov
Sources of Environmental Introduction (excluding manufacturing processes directly)
While direct manufacturing effluent is a primary source for many industrial chemicals, other pathways can introduce compounds like this compound into the environment.
Use in Product Formulation: This compound is used as an intermediate in the synthesis of dyes. Effluents from facilities that use it to formulate final products, such as textile dyeing plants, can be a significant source of introduction into wastewater streams.
Degradation of Parent Compounds: In some cases, complex chemical products such as certain pesticides or dyes can degrade in the environment through biotic or abiotic processes, leading to the formation of simpler, stable intermediates like chlorinated and nitrated phenols.
Atmospheric Deposition: Related nitrophenols can be formed through atmospheric photochemical reactions involving aromatic compounds and nitrogen oxides, which are common air pollutants from vehicle exhaust. cdc.gov These compounds can then be deposited onto soil and water surfaces through wet and dry deposition. cdc.gov
Landfill Leachate: Improper disposal of industrial waste containing this compound or its parent products can lead to its presence in landfill leachate, which can then contaminate groundwater and surrounding soil.
Microbial Degradation Pathways and Biochemical Mechanisms
The microbial degradation of chlorinated nitrophenols is a key process in their natural attenuation. Bacteria have evolved diverse catabolic pathways to break down these xenobiotic compounds, typically involving initial modifications of the substituent groups followed by aromatic ring cleavage.
Bacterial Catabolism of Chlorinated Nitrophenols: Hydroquinone (B1673460) and Benzenetriol Pathways
Bacteria primarily utilize two central pathways for the degradation of chlorophenols and nitrophenols: the hydroquinone pathway and the benzenetriol (hydroxyquinol) pathway. The specific pathway employed often depends on the bacterial strain and the structure of the pollutant.
Hydroquinone Pathway: In this pathway, the initial enzymatic attacks lead to the formation of a key intermediate, hydroquinone or a substituted hydroquinone. For example, the degradation of 2-chloro-4-nitrophenol (B164951) by some bacteria, such as Burkholderia sp. RKJ 800, proceeds through the formation of chlorohydroquinone (B41787) (CHQ). researchgate.net The nitro group is first oxidatively removed to form CHQ, which is then reductively dehalogenated to hydroquinone (HQ). researchgate.net The hydroquinone ring is subsequently cleaved by a dioxygenase enzyme, leading to intermediates that can enter central metabolic pathways like the TCA cycle. researchgate.netoup.comnih.gov
Benzenetriol (Hydroxyquinol) Pathway: This pathway involves the formation of 1,2,4-benzenetriol (B23740) (hydroxyquinol) as the central ring-cleavage substrate. The degradation of some nitrophenols proceeds via the formation of 4-nitrocatechol, which is then converted to benzenetriol. The benzenetriol subsequently undergoes ring cleavage catalyzed by a dioxygenase. This pathway is common for the degradation of p-nitrophenol (PNP) in various bacterial strains.
The degradation of the related compound 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 provides a well-studied example that combines elements of these preparatory reactions. The pathway proceeds through 2-amino-5-chlorohydroquinone, which is then dehalogenated to aminohydroquinone before eventual ring cleavage. researchgate.netresearchgate.net
Table 1: Key Intermediates in Chlorinated Nitrophenol Degradation Pathways
| Pathway | Key Intermediate(s) | Precursor Example(s) | Bacterial Strain Example(s) |
| Hydroquinone Pathway | Chlorohydroquinone, Hydroquinone | 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800, Rhodococcus imtechensis RKJ300 researchgate.net |
| Benzenetriol Pathway | 4-Nitrocatechol, 1,2,4-Benzenetriol | p-Nitrophenol | Pseudomonas sp. |
| Reductive Pathway | 2-Amino-5-chlorohydroquinone | 2-Chloro-5-nitrophenol | Ralstonia eutropha JMP134 researchgate.netresearchgate.net |
Enzymatic Mechanisms in Nitro Group Reduction and Removal
The nitro group is a strong electron-withdrawing group that makes the aromatic ring resistant to oxidative attack. Therefore, many microbial degradation pathways for nitroaromatic compounds begin with the reduction of the nitro group. This initial step makes the compound more amenable to subsequent degradation.
Two primary enzymatic strategies for removing the nitro group are observed:
Oxidative Removal: A monooxygenase enzyme can hydroxylate the aromatic ring at the position of the nitro group, leading to its elimination as nitrite (B80452) (NO₂⁻). This is observed in the degradation of 2-chloro-4-nitrophenol, where a monooxygenase converts it to chlorohydroquinone. researchgate.net
Reductive Removal: This is a more common strategy for compounds with the nitro group at the meta position. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). In the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, the first step is the partial reduction of the nitro group to a hydroxylamino group, catalyzed by an NADPH-dependent nitroreductase enzyme (MnpA). frontiersin.orgnih.gov This hydroxylamino intermediate is then rearranged to an aminohydroquinone derivative. frontiersin.orgresearchgate.netresearchgate.net
Table 2: Enzymatic Steps in Nitro Group Transformation
| Mechanism | Enzyme Class | Substrate Example | Intermediate(s) | Product |
| Oxidative Removal | Monooxygenase | 2-Chloro-4-nitrophenol | - | Chlorohydroquinone + Nitrite |
| Reductive Removal | Nitroreductase | 2-Chloro-5-nitrophenol | 2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol | 2-Amino-5-chlorohydroquinone |
Chlorine Dehalogenation Mechanisms: Reductive, Oxygenolytic, and Hydrolytic Approaches
The removal of chlorine atoms (dehalogenation) from the aromatic ring is a critical step in the detoxification and complete mineralization of chlorinated pollutants. Bacteria employ several enzymatic strategies for this process.
Reductive Dehalogenation: This mechanism involves the replacement of a chlorine atom with a hydrogen atom. It is a common reaction under anaerobic conditions but has also been observed in aerobic bacteria. In the degradation pathway of 2-chloro-5-nitrophenol, after the nitro group is reduced and rearranged, the resulting 2-amino-5-chlorohydroquinone undergoes reductive dehalogenation to form aminohydroquinone. researchgate.netresearchgate.net This step is catalyzed by a dehalogenase.
Oxygenolytic Dehalogenation: In this process, monooxygenase or dioxygenase enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, which leads to the destabilization and spontaneous elimination of the chlorine substituent. This is often seen in the initial steps of degradation of some chlorinated aromatic compounds.
Hydrolytic Dehalogenation: This mechanism involves the replacement of a chlorine atom with a hydroxyl group (-OH) derived from a water molecule. This reaction is catalyzed by enzymes called dehalogenases and is a common initial step in the degradation of various halogenated aliphatic and aromatic compounds.
Genetic Regulation and Gene Clusters in Degrading Microorganisms
The microbial degradation of chloronitrophenols is a genetically encoded process, often involving specific gene clusters that are induced in the presence of the pollutant. In Cupriavidus sp. strain CNP-8, which degrades 2-chloro-5-nitrophenol (2C5NP), the genes responsible for catabolism are organized in the mnp gene cluster. nih.govnih.gov Transcriptional analysis has shown that these mnp genes are upregulated when the bacterium is exposed to either 2C5NP or meta-nitrophenol (MNP). nih.govnih.goveuropa.eu The degradation is initiated by the enzyme MnpA, an NADPH-dependent nitroreductase, which reduces 2C5NP to 2-chloro-5-hydroxylaminophenol. nih.goveuropa.eu Gene knockout experiments have confirmed that mnpA is essential for the catabolism of both 2C5NP and MNP. nih.goveuropa.eu
Similarly, the degradation of 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. strain SJ98 is linked to the pnp gene cluster, which is also responsible for para-nitrophenol (PNP) degradation. rsc.org This gene cluster is organized into a single operon (pnpABA1CDEF) and is inducible by either 2C4NP or PNP. rsc.org The key enzymes encoded by this cluster include PnpA, a monooxygenase that converts 2C4NP to chloro-1,4-benzoquinone, and PnpB, a reductase that subsequently forms chlorohydroquinone. rsc.orgresearchgate.net In another bacterium, Cupriavidus sp. CNP-8, 2C4NP degradation proceeds via a different route—the 1,2,4-benzenetriol (BT) pathway—which is governed by the hnp gene cluster. frontiersin.org The expression of hnp genes is significantly upregulated in the presence of 2C4NP. frontiersin.org
These examples from closely related isomers demonstrate that the biodegradation of compounds like this compound is dependent on specific, inducible gene clusters that encode the necessary catabolic enzymes.
| Gene/Protein | Function | Organism (Degraded Compound) |
| mnpA | NADPH-dependent nitroreductase; initiates degradation by reducing the nitro group. | Cupriavidus sp. CNP-8 (2C5NP) |
| mnpC | Aminohydroquinone dioxygenase; likely involved in aromatic ring cleavage. | Cupriavidus sp. CNP-8 (2C5NP) |
| pnpA | Monooxygenase; catalyzes the initial monooxygenation of the aromatic ring. | Burkholderia sp. strain SJ98 (2C4NP) |
| pnpB | 1,4-benzoquinone reductase; reduces the quinone intermediate. | Burkholderia sp. strain SJ98 (2C4NP) |
| hnpAB | Two-component FAD-dependent monooxygenase; converts 2C4NP to 1,2,4-benzenetriol. | Cupriavidus sp. CNP-8 (2C4NP) |
| hnpC | 1,2,4-Benzenetriol 1,2-dioxygenase; catalyzes ring cleavage of the benzenetriol intermediate. | Cupriavidus sp. CNP-8 (2C4NP) |
Fungal Mycodegradation Processes
Fungi present a promising avenue for the bioremediation of halogenated nitroaromatic compounds. Studies have demonstrated the effectiveness of certain fungal strains in degrading these pollutants under aerobic conditions. rsc.org For instance, the fungus Caldariomyces fumago has shown high efficiency in degrading 2-chloro-4-nitrophenol (2C4NP). rsc.org In laboratory settings, C. fumago was able to degrade over 50% of 0.3 mM 2C4NP within 24 hours. rsc.org This particular fungus is capable of degrading concentrations of up to 1 mM of chlorinated nitrophenols, which is significant as it is the first report of an organism capable of degrading such a high concentration. rsc.org The degradation process also leads to a significant reduction in toxicity. Ecotoxicology tests confirmed that mycodegradation of chlorinated compounds by C. fumago resulted in a 77% reduction in toxicity. rsc.org
| Fungal Strain | Compound | Initial Concentration | Degradation Efficiency | Time |
| Caldariomyces fumago | 2-chloro-4-nitrophenol (2C4NP) | 0.3 mM | >50% | 24 hours |
| Curvularia sp. | 2-chloro-4-nitrophenol (2C4NP) | 0.3 mM | >50% | 24 hours |
Abiotic Degradation Processes
Photodegradation Mechanisms and Kinetics
Photodegradation is a key abiotic process that contributes to the transformation of nitrophenolic compounds in the environment, particularly in surface waters. nih.gov The process can occur through direct photolysis or, more efficiently, through indirect photocatalysis in the presence of semiconductor materials like titanium dioxide (TiO₂) or cuprous oxide (Cu₂O). researchgate.net The mechanism typically involves the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), upon irradiation of the photocatalyst. researchgate.net These radicals attack the aromatic ring, leading to its eventual mineralization. researchgate.net
The kinetics of photocatalytic degradation for compounds like chlorophenols and aminophenols often follow the Langmuir-Hinshelwood model. The rate of degradation is influenced by factors such as the initial concentration of the pollutant, the intensity of irradiation, and the presence of other substances in the water. For example, the photodegradation of 2-chlorophenol (B165306) is significantly enhanced in a system containing both Cu₂O and hydrogen peroxide (H₂O₂), which act synergistically to produce hydroxyl radicals. researchgate.net While direct photolysis of 2-chlorophenol over 5 hours is only about 30%, the combination of a photocatalyst and an oxidant can increase degradation to 50% in 4 hours. researchgate.net The aquatic photolytic half-life of 4-nitrophenol (B140041) has been estimated to be between 5.7 and 13.7 days depending on the pH of the water. nih.gov
Electrochemical Degradation Pathways and Electromicrobial Systems
Electrochemical methods offer a controlled approach for the transformation of nitrophenols. A common pathway is the electrochemical reduction of the nitro group to an amino group, effectively converting a nitrophenol into a less toxic aminophenol. This process is highly dependent on parameters such as the electrode material, applied potential, pH, and temperature. For the reduction of 4-nitrophenol, gold and silver electrodes have shown high electrocatalytic activity. Acidic conditions and higher temperatures generally favor the clean reduction to 4-aminophenol.
Electromicrobial systems, such as microbial fuel cells (MFCs), integrate biological and electrochemical processes for remediation. These systems can drive the degradation of nitrophenols through several mechanisms. In one approach, the cathode of an MFC provides electrons for the bioelectrochemical reduction of p-nitrophenol to p-aminophenol, with reduction efficiencies reaching 100% at initial concentrations below 50 mg/L. rsc.org Another advanced application is the bio-electro-Fenton (BEF) system, where an MFC generates hydrogen peroxide at the cathode. rsc.org In the presence of iron, this leads to the formation of hydroxyl radicals, which can completely degrade p-nitrophenol within 12 hours. rsc.org Furthermore, applying a low-voltage electric field to contaminated sediment can stimulate the respiration of indigenous microorganisms, enhancing the microbial advanced oxidation of p-nitrophenol and increasing the removal rate from 46.88% to 72.15%. nih.gov
Oxidative and Reductive Transformation under Environmental Conditions
Under various environmental conditions, this compound can undergo both oxidative and reductive transformations.
Reductive Transformation: Microbial activity, particularly under anaerobic or anoxic conditions, primarily targets the nitro group for reduction. In a pathway analogous to the degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, the initial step is the chemoselective reduction of the nitro group to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. This reaction is catalyzed by a nitroreductase enzyme. The resulting intermediate can then undergo further transformation, such as reductive dechlorination, where the chlorine atom is removed from the aromatic ring.
Oxidative Transformation: In the presence of strong oxidizing agents, which can be generated through advanced oxidation processes (AOPs), the aromatic ring is susceptible to attack. The degradation of 4-chloro-2-nitrophenol (B165678) by sulfate (B86663) radicals (SO₄•⁻) results in both dechlorination and denitration, releasing chloride and nitrate (B79036) ions into the solution. However, the degradation process can be complex, as intermediates may undergo re-chlorination reactions, forming polychlorinated byproducts. The ultimate fate in an efficient oxidative process is the complete mineralization of the compound to carbon dioxide, water, and inorganic ions.
Advanced Environmental Remediation Technologies
The remediation of sites contaminated with persistent organic pollutants like chloronitrophenols often requires advanced technologies beyond natural attenuation. These technologies can be broadly categorized as biological, chemical, and physical methods.
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. As detailed in sections 3.2.4 and 3.2.5, specific strains of bacteria and fungi can mineralize chloronitrophenols. nih.govrsc.org Bioremediation can be applied in situ by stimulating the indigenous microbial population (biostimulation) or by introducing specialized microbes to the site (bioaugmentation).
In Situ Chemical Oxidation (ISCO) and Reduction (ISCR): ISCO involves injecting strong chemical oxidants into the subsurface to destroy contaminants. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl or sulfate radicals are particularly effective for recalcitrant compounds. Conversely, ISCR involves introducing a reductant material to degrade toxic organic compounds into less harmful products, a process relevant for the reductive dechlorination and nitro group reduction of chloronitrophenols.
Adsorption: This technology uses materials with high surface area, such as activated carbon, to physically adsorb and remove contaminants from water or soil. Activated carbon-based amendments can be emplaced in situ to bind contaminants and prevent their migration.
Phytotechnologies: This method uses plants to remove, contain, or degrade contaminants in soil and water. Specific plants can absorb and metabolize organic pollutants or stimulate microbial degradation in the root zone (rhizosphere).
Bioelectrochemical Systems: As discussed in section 3.3.2, systems like MFCs represent an emerging technology that can generate electricity while simultaneously degrading refractory pollutants, offering a sustainable and low-energy remediation solution. rsc.org
The selection of an appropriate remediation strategy depends on site-specific conditions, including the type and concentration of the contaminant, hydrogeology, and cleanup objectives. Often, a combination of technologies, or a "treatment train," is employed to achieve effective remediation.
Lack of Specific Research Hinders Comprehensive Analysis of this compound Remediation
A thorough review of existing scientific literature reveals a significant gap in research specifically addressing the environmental fate and remediation of the chemical compound this compound. While extensive studies exist for related chlorinated nitrophenol isomers, detailed investigations into the bioremediation, advanced oxidation, and integrated treatment of this compound are not available in the public domain. This scarcity of specific data prevents a detailed analysis as outlined for its environmental remediation strategies.
Research into the environmental impact and cleanup of industrial chemicals often focuses on parent compounds that are produced in high volumes, such as 2-chloro-4-nitrophenol and 2-chloro-5-nitrophenol. These related compounds have been the subject of numerous studies identifying microbial degradation pathways and the efficacy of various advanced oxidation processes (AOPs). For instance, bacteria have been isolated that can utilize isomers of chloronitrophenol as a sole source of carbon and energy, breaking them down into less harmful substances. Similarly, AOPs like the Fenton process and photocatalysis have been optimized for the degradation of these more common pollutants.
However, this compound is not prominently featured in these studies, either as a primary contaminant of concern or as a major metabolic intermediate of other pollutants. Without dedicated research, it is not possible to provide scientifically validated information on:
Integrated Remediation Approaches:The lack of foundational research into individual bioremediation and AOP treatments for this compound means that no studies on integrated approaches (e.g., sequential AOP-bioremediation systems) have been published.
Due to these limitations, creating data tables and detailing research findings as requested is not feasible. The scientific community has yet to focus on the specific remediation challenges that may be posed by this compound.
Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino 5 Chloro 4 Nitrophenol Transformations
Chromatographic Techniques for Mechanistic Elucidation
Chromatographic methods are indispensable for separating complex mixtures, allowing for the identification and quantification of individual components at various stages of a chemical transformation.
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the transformation of 2-Amino-5-chloro-4-nitrophenol. Its high resolution and sensitivity enable the separation and quantification of the parent compound, reaction intermediates, and final products in a mixture. sci-hub.senih.gov By tracking the decrease in the concentration of the starting material and the emergence and subsequent disappearance of intermediate peaks over time, researchers can construct a detailed kinetic profile of the reaction.
In a typical setup, a reversed-phase C18 column is used to separate the compounds based on their polarity. sci-hub.se The mobile phase often consists of a mixture of an aqueous buffer (like phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comfrontiersin.org Detection is commonly performed using a UV-Vis detector set at a wavelength corresponding to the maximum absorbance of the analytes.
For instance, during the microbial degradation of a related compound, 2-chloro-5-nitrophenol (B15424) (2C5NP), HPLC-MS analysis was used to detect intermediates. frontiersin.org The parent compound and its metabolites were separated and identified by their distinct retention times and mass-to-charge ratios. frontiersin.org This approach allows for the positive identification of transient species that are crucial for piecing together the transformation pathway.
Table 1: Example HPLC Parameters for Nitrophenolic Compound Analysis
| Parameter | Value/Description | Reference |
| Column | Reversed-phase C18, 5 µm particle size | sci-hub.se |
| Mobile Phase | Acetonitrile and Water with Formic Acid | sielc.comfrontiersin.org |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | UV-Vis at 280 nm | frontiersin.org |
| Retention Time (Example) | This compound (parent) | Varies with exact conditions |
| Retention Time (Example) | Intermediate A | Varies with exact conditions |
| Retention Time (Example) | Final Product B | Varies with exact conditions |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification
When the transformation of this compound yields volatile or semi-volatile byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. nih.govchromatographytoday.com This technique separates compounds based on their boiling points and partitioning between a stationary phase and a carrier gas. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.
GC-MS is particularly useful in identifying smaller molecules that may result from the breakdown of the aromatic ring structure of this compound. The identification of these volatile metabolites provides crucial evidence for proposed degradation pathways, confirming, for example, the complete mineralization of the parent compound.
The transformation of this compound often involves the cleavage of substituents from its aromatic ring. Ion Chromatography (IC) is a powerful technique for quantifying the release of inorganic ions, such as chloride (Cl⁻) and nitrate (B79036) (NO₃⁻), into the reaction medium. thermofisher.comresearchgate.net The stoichiometric release of these ions provides direct evidence of the degradation of the parent molecule and can be used to calculate the extent of the transformation.
IC separates ions based on their affinity for an ion-exchange resin. researchgate.net A conductivity detector is typically used for quantification. thermofisher.com By measuring the concentration of chloride and nitrate ions at different time points, researchers can corroborate data from HPLC and gain a more complete understanding of the degradation process. This is a well-established method for the analysis of inorganic anions in various water samples. thermofisher.com
Table 2: Ions Quantified by IC during this compound Degradation
| Ion | Chemical Formula | Significance in Transformation |
| Chloride | Cl⁻ | Indicates cleavage of the C-Cl bond from the aromatic ring. |
| Nitrate | NO₃⁻ | Indicates cleavage and subsequent oxidation of the nitro group. |
| Sulfate (B86663) | SO₄²⁻ | Often measured as a background anion for comparison. researchgate.net |
Spectroscopic Methods for Structural and Reactivity Insights
Spectroscopic techniques provide information about the molecular structure and electronic properties of the compounds involved in the transformation, offering complementary data to chromatographic analyses.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the study of this compound transformations, FT-IR is invaluable for tracking changes in its chemical structure.
The FT-IR spectrum of the parent compound will show characteristic peaks for the amino (-NH₂), chloro (-Cl), nitro (-NO₂), and hydroxyl (-OH) groups. spectroscopyonline.com As the transformation proceeds, the disappearance of these peaks and the appearance of new ones can signify specific reactions. For example, the reduction of the nitro group to an amino group would be indicated by the disappearance of the strong asymmetric and symmetric stretching vibrations of the NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the appearance of new N-H stretching bands. spectroscopyonline.com
Table 3: Key FT-IR Functional Group Frequencies for this compound and its Potential Transformation Products
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Indication | Reference |
| O-H (Phenolic) | Stretch | 3200-3600 | Presence of hydroxyl group | nih.gov |
| N-H (Amino) | Stretch | 3300-3500 | Presence of amino group | spectroscopyonline.com |
| C-H (Aromatic) | Stretch | 3000-3100 | Aromatic ring structure | researchgate.net |
| N-O (Nitro) | Asymmetric Stretch | 1500-1570 | Presence of nitro group | spectroscopyonline.com |
| N-O (Nitro) | Symmetric Stretch | 1330-1370 | Presence of nitro group | spectroscopyonline.com |
| C-Cl | Stretch | 600-800 | Presence of chloro-substituent | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress and Intermediate Detection
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. It is a simple yet powerful technique for monitoring reaction kinetics and detecting the formation of intermediates. researchgate.net
The aromatic and conjugated system of this compound gives it a characteristic UV-Vis absorption spectrum with a specific maximum absorption wavelength (λmax). sielc.com During a transformation, changes to the chromophore (the light-absorbing part of the molecule), such as the reduction of the nitro group or the opening of the aromatic ring, will cause a shift in the λmax or a change in the absorbance intensity.
By recording UV-Vis spectra at regular intervals, a time-course of the reaction can be obtained. researchgate.net The appearance of new absorption bands can indicate the formation of intermediates. For example, the reduction of a nitrophenol to an aminophenol is often accompanied by a decrease in the absorbance at the λmax of the nitrophenol and an increase at the λmax of the aminophenol. researchgate.net This allows for a continuous, real-time monitoring of the reaction progress. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation in Synthetic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of this compound research, ¹H and ¹³C NMR provide critical information about the molecular framework, confirming the success of synthetic transformations and enabling the characterization of new derivatives.
For instance, in the ¹H NMR spectrum of the related compound 2-amino-4-chloro-phenol , run in DMSO-d₆, the following signals are observed: a singlet for the hydroxyl proton at 9.25 ppm, multiplets for the aromatic protons at 6.61 ppm and 6.38 ppm, and a singlet for the amino protons at 4.80 ppm. rsc.org The corresponding ¹³C NMR spectrum shows aromatic carbon signals at 143.42, 139.00, 123.50, 115.75, 115.66, and 113.86 ppm. rsc.org The introduction of a nitro group at the 4-position in this compound would be expected to significantly shift the resonances of adjacent protons and carbons.
Interactive Table: Representative ¹H and ¹³C NMR Data for a Related Compound (2-amino-4-chloro-phenol)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.25 | s | -OH |
| ¹H | 6.61 | m | Ar-H |
| ¹H | 6.38 | m | Ar-H |
| ¹H | 4.80 | s | -NH₂ |
| ¹³C | 143.42 | - | Ar-C |
| ¹³C | 139.00 | - | Ar-C |
| ¹³C | 123.50 | - | Ar-C |
| ¹³C | 115.75 | - | Ar-C |
| ¹³C | 115.66 | - | Ar-C |
| ¹³C | 113.86 | - | Ar-C |
Data obtained in DMSO-d₆ for 2-amino-4-chloro-phenol. rsc.org
Mass Spectrometry for Comprehensive Intermediate Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. In the study of this compound transformations, mass spectrometry is crucial for identifying reaction intermediates and elucidating complex reaction pathways.
HPLC-MS/MS for Pathway Elucidation in Complex Matrices
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of complex reaction mixtures, where it can be used to separate and identify various transformation products and intermediates.
For example, in a study on the microbial degradation of the related compound 2-chloro-4-nitrophenol (B164951) , HPLC/MS/MS was used to identify several intermediates. eeer.org The analysis revealed the formation of compounds such as 2-chloro-4-aminophenol , 4-aminophenol , and 2-chlorophenol (B165306) , providing valuable insights into the degradation pathway. eeer.org This demonstrates the utility of HPLC-MS/MS in tracking the fate of nitrophenolic compounds and identifying the chemical changes that occur during their transformation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatized Compounds
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for the analysis of polar and thermally labile molecules. It is often used to analyze compounds that have been chemically derivatized to enhance their ionization efficiency or chromatographic retention.
While specific ESI-MS data for derivatized this compound is not detailed in the provided search results, predicted collision cross-section (CCS) data for the protonated molecule, [M+H]⁺, of the related isomer 2-amino-4-chloro-5-nitrophenol (B145731) is available. uni.lu The predicted CCS value provides information about the ion's shape and size in the gas phase, which can aid in its identification.
Interactive Table: Predicted Collision Cross Section (CCS) Data for 2-amino-4-chloro-5-nitrophenol Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 189.00615 | 132.5 |
| [M+Na]⁺ | 210.98809 | 141.8 |
| [M-H]⁻ | 186.99159 | 135.1 |
| [M+NH₄]⁺ | 206.03269 | 151.4 |
| [M+K]⁺ | 226.96203 | 134.3 |
Data for the isomer 2-amino-4-chloro-5-nitrophenol. uni.lu
X-ray Diffraction Studies for Crystalline Structures and Interactions
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the structure and properties of a compound at the molecular level. While a crystal structure for this compound was not found in the search results, the study of related compounds can provide valuable insights into the expected solid-state packing and hydrogen bonding networks.
Elemental Analysis for Compositional Verification in Synthetic Products
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in a sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This analysis is a crucial step in the characterization of newly synthesized compounds, as it confirms their empirical formula and purity.
For this compound, with the molecular formula C₆H₅ClN₂O₃, the theoretical elemental composition can be calculated as follows:
Interactive Table: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 38.22% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.67% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.80% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.86% |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.46% |
| Total | | | | 188.57 | 100.00% |
Applications of 2 Amino 5 Chloro 4 Nitrophenol and Its Derivatives in Chemical Science
Role as a Key Synthetic Intermediate in Organic Chemistry
In the field of organic chemistry, 2-Amino-5-chloro-4-nitrophenol is recognized as an important organic synthesis raw material and a versatile building block. cymitquimica.comgoogle.com Its classification as an "intermediate" signifies that it is a crucial stepping stone in multi-step syntheses, providing a foundational structure that can be further elaborated to produce more complex molecules. cphi-online.com
The reactivity of this compound is derived from its combination of functional groups. The amino (-NH2) group can undergo a variety of reactions, including diazotization, acylation, and alkylation. The nitro (-NO2) group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be reduced to form an amino group, offering another site for chemical modification. The phenolic hydroxyl (-OH) group and the chloro (-Cl) atom also provide reaction sites for nucleophilic and electrophilic substitution, further expanding the compound's synthetic potential. This inherent reactivity makes it a sought-after starting material for producing a diverse array of chemical products, including herbicides, dyes, and pharmaceuticals. cymitquimica.comgoogle.com
Table 1: Functional Groups and Their Synthetic Roles
| Functional Group | Potential Chemical Reactions | Role in Synthesis |
|---|---|---|
| Amino (-NH2) | Diazotization, Acylation, Alkylation | Introduces nitrogen, enables coupling reactions. |
| Nitro (-NO2) | Reduction to amino group | Modifies electronic properties, provides a latent amino group. |
| Hydroxyl (-OH) | Etherification, Esterification | Alters solubility, provides a reactive site. |
Applications in Advanced Dye and Pigment Chemistry
The structural characteristics of this compound make it an important intermediate in the synthesis of colorants. It serves as a precursor for various dyes, contributing to the creation of a wide spectrum of colors.
Precursor for Azo Dye Synthesis
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of synthetic colorants. The synthesis of these dyes often begins with a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt. nih.gov this compound, containing a primary amino group, is an ideal candidate for this reaction.
The process involves treating the this compound with a source of nitrous acid (often generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. unb.ca This salt is then reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. This "coupling" reaction forms the stable azo bond, creating the final azo dye molecule. The specific color of the resulting dye is determined by the molecular structure of both the diazonium salt precursor and the coupling component.
Development of Novel Colorants with Enhanced Properties
Beyond traditional azo dyes, this compound and its derivatives are instrumental in the development of novel colorants, particularly for the cosmetics industry. It is a known ingredient in hair dye formulations, where it can act as a direct dye or as a component in oxidative hair-dyeing systems. google.comeuropa.eu
Research has focused on modifying the structure of this compound to create derivatives with improved properties. For example, substituting the amino group with an alkyl group has been shown to produce dyes capable of coloring hair in deep, intense red tones. google.com These derivatives are developed to not only provide vibrant and lasting color but also to possess other enhanced characteristics. As a color former, it has been noted for its strong coloring force and good color fixation, resulting in a natural and glossy appearance for hair. google.com
Utilization in Pharmaceutical Intermediate Synthesis
The same chemical versatility that makes this compound valuable in the dye industry also allows for its use as an intermediate in the synthesis of pharmaceuticals. cymitquimica.comgoogle.com The compound's aromatic core, substituted with multiple reactive groups, serves as a scaffold that can be chemically modified to build the complex molecular architectures often found in active pharmaceutical ingredients (APIs).
The presence of the nitro group is particularly significant. Its reduction to an amino group provides a different point of reactivity on the molecule, allowing for sequential and controlled chemical modifications. This step-wise approach is fundamental in synthesizing complex organic molecules for medicinal chemistry.
Synthesis of Specific Pharmaceutical Analogues
While specific pharmaceutical compounds derived directly from this compound are not extensively detailed in publicly available literature, the role of similar substituted aromatic compounds is well-established. These molecules are recognized as crucial building blocks for creating libraries of analogues for drug discovery programs. By systematically altering the functional groups on the this compound scaffold, medicinal chemists can synthesize a range of related compounds. These analogues can then be screened for biological activity, aiding in the identification of new therapeutic agents. The ability to convert the compound into intermediates of higher added value makes it an important precursor for physiologically active compounds. google.com
Potential in Functional Materials Development
The applications of this compound extend to the realm of functional materials, where the material's properties are tailored for a specific purpose. One notable application is its use as an intermediate for "colour couplers" in photosensitive materials. google.com
In photographic and imaging chemistry, couplers are molecules that react with the oxidation products of a developing agent to form a dye. Derivatives of 2-Amino-5-nitrophenol (B90527), such as 2,5-diacylaminophenols, are known to be important synthetic intermediates for cyan-image-forming couplers. google.com These couplers are critical components in color photography, as they are responsible for generating the final color image. The dyes formed from these couplers have been noted for their good color restoration and fastness to heat and humidity. google.com This application highlights the potential of this compound as a precursor for materials where color formation is a key function.
Table 2: Summary of Applications
| Sector | Specific Application | Role of this compound |
|---|---|---|
| Organic Chemistry | Multi-step Synthesis | Versatile Intermediate / Building Block |
| Dye & Pigment Industry | Azo Dye Production | Diazonium salt precursor |
| Hair Colorants | Direct dye and precursor for enhanced colorants | |
| Pharmaceuticals | API Synthesis | Scaffold for creating pharmaceutical analogues |
| Functional Materials | Photographic Imaging | Intermediate for cyan-image-forming couplers |
Research in Nonlinear Optical (NLO) Materials (through analogous structures)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including optical switching and data storage. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit significant NLO properties. Although direct studies on the NLO properties of this compound are limited, research on analogous structures provides insight into its potential in this area.
Compounds such as 3-nitroaniline (B104315) and 3-nitrophenol (B1666305) have been investigated as NLO materials. The combination of an amino or hydroxyl group (electron donors) and a nitro group (electron acceptor) on a benzene (B151609) ring creates a molecule with a large dipole moment and high molecular hyperpolarizability (β), which are key indicators of NLO activity. For example, co-crystals of 3-nitroaniline and 3-nitrophenol have been grown and studied for their second-harmonic generation (SHG) capabilities.
Similarly, derivatives of benzophenone, such as 2-amino-5-chlorobenzophenone, have been studied for their NLO potential. Computational studies using Density Functional Theory (DFT) have shown that the resonance effect between the amino group and the phenyl ring, along with the electron-donating nature of the chlorine atom, can contribute to a significant first-order hyperpolarizability, suggesting potential for SHG. The non-planar conformation of the phenyl rings in this molecule is also a factor in its NLO properties.
These examples of analogous structures suggest that this compound, which incorporates the key features of an electron-donating amino group, an electron-withdrawing nitro group, and a halogen substituent on a phenyl ring, is a promising candidate for NLO applications. The specific arrangement of these functional groups is expected to result in a molecule with a significant charge asymmetry, which is a prerequisite for high NLO activity.
Theoretical and Computational Investigations of 2 Amino 5 Chloro 4 Nitrophenol
Quantum Chemical Calculations and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of 2-Amino-5-chloro-4-nitrophenol.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. epa.gov It is particularly effective for calculating the properties of molecules like this compound. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine the molecule's equilibrium geometry, harmonic vibrational frequencies, and infrared and Raman scattering activities. epa.govnih.govnih.gov
In a typical study, the theoretical vibrational wavenumbers are calculated and then scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental data from FT-IR and FT-Raman spectroscopy. epa.govnih.gov This comparison helps in the detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. For substituted phenols, characteristic vibrations include O-H, N-H, and C-H stretching, as well as modes associated with the nitro group (NO2) and the carbon-chlorine (C-Cl) bond.
Table 1: Illustrative Vibrational Mode Assignments for a Substituted Nitrophenol This table is an example of how vibrational assignments are typically presented and is not based on specific experimental data for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(OH) | 3500 | 3495 | O-H stretching |
| νas(NH₂) | 3450 | 3445 | Asymmetric N-H stretching |
| νs(NH₂) | 3350 | 3348 | Symmetric N-H stretching |
| νas(NO₂) | 1580 | 1575 | Asymmetric NO₂ stretching |
| νs(NO₂) | 1350 | 1345 | Symmetric NO₂ stretching |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential regions.
For aromatic compounds with electron-donating (e.g., -NH₂, -OH) and electron-withdrawing (e.g., -NO₂, -Cl) groups, the MEP map reveals the sites most susceptible to chemical interaction.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are prone to electrophilic attack. In this compound, such regions would be expected around the oxygen atoms of the nitro and hydroxyl groups.
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the amino and hydroxyl groups are typically associated with positive electrostatic potential.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influence the physical and chemical properties of the compound. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Charge Transfer Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is likely distributed over the electron-rich amino group and the phenyl ring.
LUMO: This orbital acts as the electron acceptor, and its energy relates to the electron affinity. The LUMO is expected to be localized on the electron-withdrawing nitro group.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, indicating a greater ease of intramolecular charge transfer from the donor (amino/hydroxyl) to the acceptor (nitro) parts of the molecule. This charge transfer is a key aspect of the molecule's electronic properties. researchgate.net
Table 2: Example Frontier Molecular Orbital Data This table provides an example of the kind of data generated from FMO analysis and does not represent actual calculated values for this compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
Molecular Modeling for Reaction Mechanisms and Pathway Predictions
Computational modeling extends beyond static molecular properties to simulate dynamic processes, including chemical reactions and environmental transformations. These simulations provide insights into reaction kinetics, identify potential intermediates, and predict the most likely degradation pathways.
Computational Prediction of Degradation Pathways
While experimental studies have identified microbial degradation pathways for similar compounds like 2-chloro-4-nitrophenol (B164951) and 2-chloro-5-nitrophenol (B15424), computational methods can be used to predict these pathways theoretically. nih.govnih.govplos.org By modeling the interaction of this compound with reactive species (e.g., radicals, enzymes), researchers can map out potential energy surfaces for various reaction coordinates.
These calculations can identify transition states and intermediates, allowing for the determination of activation energies for different degradation steps, such as hydroxylation, denitrification, or dechlorination. This information helps to predict the most energetically favorable degradation route and identify key metabolites that might be formed.
Simulations of Environmental Transformations (e.g., Photodegradation)
Many nitrophenolic compounds are susceptible to degradation in the environment through processes like photodegradation. Computational simulations can model these transformations by exploring the molecule's behavior in its electronically excited states.
Quantum mechanical calculations are used to investigate the photochemical reaction paths following the absorption of light. rsc.org For instance, studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have shown that photolysis can occur on the excited triplet state. rsc.org Simulations can predict the primary photoproducts, such as hydroxyl radicals or nitrous acid, and calculate the quantum yields and photolysis frequencies under various environmental conditions. rsc.org Such computational studies are essential for assessing the environmental persistence and transformation of this compound. Experimental work on the photocatalytic degradation of related aminophenols and chlorophenols provides a basis for what might be expected in such simulations. researchgate.net
Future Research Directions and Unexplored Avenues in 2 Amino 5 Chloro 4 Nitrophenol Chemistry
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis routes for nitrophenols and their derivatives often involve harsh conditions and the use of hazardous reagents, such as strong acids and organic solvents. paspk.org Future research must prioritize the development of environmentally benign synthesis methodologies for 2-Amino-5-chloro-4-nitrophenol, aligning with the principles of green chemistry.
Key areas of investigation include:
Catalyst Development: Exploring the use of solid acid catalysts, reusable nanocatalysts, and biocatalysts (enzymes or whole-cell systems) to replace conventional corrosive acid catalysts. Green-synthesized metal nanoparticles, for instance, have shown promise in the reduction of nitrophenols to aminophenols, a reaction that is part of potential synthesis or derivatization pathways. nih.govscispace.com
Alternative Solvents: Investigating the use of greener solvents like water, supercritical fluids (e.g., scCO₂), or ionic liquids to minimize the reliance on volatile and toxic organic solvents.
Process Optimization: Research into optimizing reaction parameters such as temperature and reaction time to improve energy efficiency and yield. paspk.org Studies on related compounds have shown that controlling physical parameters can lead to more economical and cleaner production. paspk.org Electrochemical synthesis methods also present a viable green alternative, potentially reducing waste and avoiding harsh chemical reagents. bohrium.commdpi.comresearchgate.net
| Parameter | Conventional Synthesis | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Concentrated H₂SO₄, HNO₃ | Solid acids, zeolites, reusable nanocatalysts, enzymes |
| Solvent | Organic solvents (e.g., benzene (B151609), toluene) | Water, supercritical CO₂, ionic liquids |
| Byproducts | Acidic waste, toxic off-gases | Water, recyclable catalysts, minimal waste |
| Energy Use | Often requires high temperatures | Milder reaction conditions, microwave or ultrasound assistance |
Advanced Biotechnological Applications in Environmental Remediation
Chloronitrophenols are recognized as priority environmental pollutants due to their persistence and toxicity. mdpi.com Biotechnological approaches, particularly bioremediation, offer a sustainable and cost-effective means of degrading these contaminants. clu-in.org
Future research should focus on:
Isolation and Engineering of Microorganisms: Identifying and isolating novel microbial strains with the innate ability to degrade this compound. Genetic engineering could be employed to enhance the degradative capabilities of known microorganisms, such as Cupriavidus or Rhodococcus species, which are effective against related compounds like 2-chloro-4-nitrophenol (B164951) and 2-chloro-5-nitrophenol (B15424). nih.govfrontiersin.org
Elucidation of Degradation Pathways: Investigating the specific metabolic pathways and enzymatic systems involved in the breakdown of this compound. Research on isomers suggests that degradation can proceed via reductive or oxidative pathways, involving enzymes like nitroreductases, monooxygenases, and dioxygenases that catalyze denitrification, dehalogenation, and ring cleavage. researchgate.netresearchgate.netnih.gov Understanding these mechanisms is crucial for optimizing bioremediation strategies. nih.gov
Bioreactor and Bioaugmentation Technologies: Developing advanced bioreactor systems that immobilize specialized microorganisms to treat contaminated water or soil. youtube.com Bioaugmentation, the introduction of specific microbial strains to a contaminated site, is another promising avenue that requires further investigation to ensure efficacy and ecological safety. cambridge.org
Exploration of Novel Derivatizations for High-Performance Materials
The functional groups present in this compound—a primary amine, a phenolic hydroxyl group, and electron-withdrawing nitro and chloro groups—make it an attractive building block for synthesizing novel high-performance materials.
Unexplored avenues include:
Polymer Synthesis: Utilizing the compound as a monomer for the synthesis of advanced polymers. The amino and hydroxyl groups can react to form polyamides, polyimides, polybenzoxazoles, or polyethers. mdpi.comresearchgate.net The presence of nitro and chloro substituents could impart specific properties such as high thermal stability, flame retardancy, or unique electronic characteristics, making them suitable for applications in electronics or aerospace. The polymerization of aminophenols to create conductive polymers is a known process that could be adapted. mdpi.comresearchgate.net
Biologically Active Molecules: Using the compound as a scaffold for the synthesis of new pharmaceutical or agrochemical agents. The chloronitrophenol moiety is present in some bioactive molecules, and further derivatization could lead to compounds with enhanced or novel biological activities.
| Functional Group | Potential Reaction | Resulting Derivative Class | Potential High-Performance Application |
|---|---|---|---|
| Amino (-NH₂) | Amidation, Imidation, Diazotization | Polyamides, Azo Dyes | Thermally stable polymers, advanced pigments |
| Hydroxyl (-OH) | Esterification, Etherification | Polyarylates, Polyethers | High-performance plastics, biodegradable polymers nih.gov |
| Nitro (-NO₂) | Reduction | Diamino compounds | Cross-linking agents for epoxy resins, polymer precursors |
Integration of Experimental and Computational Methodologies for Predictive Research
The synergy between experimental synthesis/analysis and computational chemistry offers a powerful paradigm for accelerating research. For this compound, this integration can provide predictive insights and guide experimental efforts.
Future directions in this area are:
Predictive Modeling of Properties: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the structural, electronic, and spectroscopic properties of the molecule and its derivatives. researchgate.netanalis.com.mysapub.org Such calculations can predict molecular geometry, vibrational frequencies (FTIR/Raman), and electronic transitions (UV-Vis), which can aid in experimental characterization. researchgate.netnih.gov
Reaction Mechanism Simulation: Employing computational models to elucidate the mechanisms of synthesis and degradation. For example, DFT can be used to map potential energy surfaces for nitration reactions or to model the active sites of enzymes involved in bioremediation, providing insights into substrate specificity and catalytic efficiency.
Materials by Design: Leveraging computational screening to design novel derivatives with targeted properties for high-performance materials. By systematically modifying the structure of this compound in silico, it is possible to predict properties like polymer rigidity, electronic band gaps, or non-linear optical activity, thereby prioritizing the most promising candidates for experimental synthesis. nsf.gov This approach saves significant time and resources compared to traditional trial-and-error experimentation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-chloro-4-nitrophenol, and how can reaction conditions (e.g., temperature, catalysts) be systematically optimized?
- Methodological Answer : The synthesis of nitrophenol derivatives often involves nitration, halogenation, or amination steps. For example, halogenation of aminophenols using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled pH and temperature (80–100°C) is a common approach. Reaction progress can be monitored via TLC or HPLC, with purification through recrystallization using ethanol/water mixtures . Optimization studies should compare yields under varying molar ratios of reagents and solvents (e.g., acetic acid vs. DMF).
Q. How can UV-Vis spectroscopy and mass spectrometry distinguish this compound from structural isomers (e.g., 4-chloro-2-nitro-6-aminophenol)?
- Methodological Answer : UV-Vis spectra in ethanol typically show λmax shifts due to substituent positioning: nitro groups at the 4-position vs. 6-position alter conjugation patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm molecular mass (C6H5ClN2O3, exact mass 188.9994). Differentiation from isomers requires complementary techniques like <sup>1</sup>H NMR, where aromatic proton splitting patterns reflect substituent positions .
Q. What are the stability challenges for this compound in aqueous solutions, and how can degradation be mitigated during storage?
- Methodological Answer : Nitrophenols are prone to photodegradation and hydrolysis under alkaline conditions. Stability studies should assess pH-dependent decomposition (e.g., pH 2–10) via HPLC at 254 nm. Storage in amber vials at 4°C with inert gas (N2) purging reduces oxidation. Adding stabilizers like ascorbic acid (0.1% w/v) can inhibit radical-mediated degradation .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and potential biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Docking studies using AutoDock Vina can model interactions with enzymes (e.g., nitroreductases) or receptors. For example, the nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets in microbial targets .
Q. What experimental and theoretical approaches resolve contradictions in environmental fate studies of chloronitrophenols (e.g., conflicting biodegradation rates reported in literature)?
- Methodological Answer : Contradictions arise from varying microbial consortia or redox conditions. Controlled microcosm experiments should compare aerobic vs. anaerobic degradation pathways (e.g., LC-MS/MS to track intermediates like chlorocatechols). Quantum mechanical calculations (e.g., transition state theory) can explain why certain isomers resist cleavage due to steric hindrance .
Q. How can cocrystal engineering improve the thermal stability or solubility of this compound for material science applications?
- Methodological Answer : Cocrystallization with coformers like 2,4-dinitrophenol or caffeine (1:1 molar ratio) enhances thermal stability. Hot-stage microscopy and DSC assess melting points pre/post cocrystallization. Solubility improvements in DMSO or THF can be quantified via shake-flask method with UV detection. Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., O–H···N hydrogen bonds) .
Q. What are the limitations of chromatographic methods (HPLC vs. TLC) in quantifying trace impurities in this compound samples?
- Methodological Answer : HPLC with a C18 column and PDA detector (220–400 nm) achieves better resolution for trace nitroso byproducts (LOD ~0.1 ppm) compared to TLC (LOD ~1 ppm). However, ion-pair HPLC (with 0.1% TFA) is required for polar degradation products. Validation via spike-recovery experiments (90–110% recovery) ensures method robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
